molecular formula C31H30ClNO4 B2423850 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate CAS No. 75865-06-4

14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate

Cat. No. B2423850
CAS RN: 75865-06-4
M. Wt: 516.03
InChI Key: WBUCDMFVNLAHNI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate, also known as BHQ or Black Hole Quencher, is a fluorescent dye that is commonly used in molecular biology research. BHQ is used as a quencher in fluorescence resonance energy transfer (FRET) assays and is known for its high quenching efficiency.

Mechanism of Action

14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate works by quenching the fluorescence of a nearby fluorophore. When 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate is in close proximity to a fluorophore, it absorbs the energy emitted by the fluorophore, effectively quenching its fluorescence. This allows for accurate measurements of energy transfer between fluorescent molecules in FRET assays.
Biochemical and Physiological Effects:
14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate is not known to have any biochemical or physiological effects. It is used solely as a research tool in molecular biology.

Advantages and Limitations for Lab Experiments

The main advantage of using 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate in lab experiments is its high quenching efficiency, which allows for accurate measurements of energy transfer in FRET assays. However, 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate is not suitable for all FRET assays as it can interfere with some fluorophores. Additionally, 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate can be expensive, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate. One area of research is the development of new FRET assays that are optimized for use with 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate. Another area of research is the development of new quenchers that can be used in conjunction with 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate to improve the accuracy of FRET measurements. Additionally, there is potential for the use of 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate in other areas of research, such as drug discovery and diagnostics.

Synthesis Methods

14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate can be synthesized using a multistep process. The first step involves the condensation of 2-phenyl-1,2,3,4-tetrahydroquinoline with butyl bromide to form 14-butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridine. This intermediate is then oxidized using potassium permanganate to form 14-butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridine-N-oxide, which is then treated with perchloric acid to form 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate.

Scientific Research Applications

14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate is commonly used in molecular biology research as a quencher in FRET assays. FRET is a technique that is used to study the interactions between molecules by measuring the transfer of energy between fluorescent molecules. 14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate is used as a quencher in FRET assays because of its high quenching efficiency, which allows for accurate measurements of energy transfer.

properties

IUPAC Name

2-butyl-13-phenyl-2-azoniapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,17,19,21-nonaene;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N.ClHO4/c1-2-3-21-32-30-25-15-9-7-11-22(25)17-19-27(30)29(24-13-5-4-6-14-24)28-20-18-23-12-8-10-16-26(23)31(28)32;2-1(3,4)5/h4-16H,2-3,17-21H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUCDMFVNLAHNI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C2C(=C(C3=C1C4=CC=CC=C4CC3)C5=CC=CC=C5)CCC6=CC=CC=C62.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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